2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride
Description
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride is a thiazole-based organic compound characterized by a chloro group at position 5, a methyl group at position 4, and an ethanamine side chain at position 2 of the thiazole ring, with a hydrochloride salt form. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, which confer unique electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications. Structurally similar compounds, such as (4-Methylthiazol-2-yl)methanamine dihydrochloride (), highlight the importance of substituent positioning and salt stoichiometry in modulating physicochemical properties .
Properties
IUPAC Name |
2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-4-6(7)10-5(9-4)2-3-8;/h2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFEKQCDTVFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride typically involves the reaction of 5-chloro-4-methylthiazole with ethylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
Scientific Research Applications
The compound has demonstrated a range of biological activities, making it a candidate for further research in therapeutic applications:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.17 to 3.75 mg/mL, indicating moderate to good antibacterial activity.
- Antitumor Properties : Research has also highlighted the potential of thiazole derivatives in cancer treatment. The compound may function as an inhibitor of specific kinases involved in cell proliferation, such as polo-like kinase 1 (Plk1), which is implicated in various cancers .
Case Studies
Several case studies have documented the applications and effectiveness of thiazole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited superior activity compared to established antibiotics like ampicillin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound could be developed into a novel antimicrobial agent.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Level |
|---|---|---|---|
| This compound | 0.23 | 0.47 | Moderate |
| Ampicillin | 0.10 | 0.15 | High |
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either by activating or inhibiting specific enzymes. The chlorine atom in the thiazole ring can also enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride with structurally related compounds from the evidence:
*Estimated based on structural analysis.
Key Structural and Functional Comparisons:
Heterocyclic Core Influence: Thiazole (Target Compound, ): Contains sulfur and nitrogen, offering moderate basicity and hydrogen-bonding capacity. Chloro and methyl substituents enhance electron-withdrawing effects and steric hindrance . Thiophene (): Sulfur-containing but lacks nitrogen, reducing basicity; aromaticity favors hydrophobic interactions . Oxazole (): Oxygen replaces sulfur, lowering electron density and stability compared to thiazoles .
Substituent Effects: The chloro group in the target compound enhances electrophilicity and may influence metabolic stability. Dihydrochloride salts () exhibit higher aqueous solubility than monohydrochlorides but may require adjusted formulation strategies .
Synthetic Considerations :
- Hydrochloride salts are commonly synthesized via acidification in aprotic solvents (e.g., THF/dioxane in ) .
- Catalytic reduction methods () are employed for primary amines, highlighting differences in reactivity between thiazoles and thiophenes .
Notes
Data Limitations : Molecular weight and formula for the target compound are estimated due to absent experimental data. Experimental validation (e.g., mass spectrometry) is recommended.
Synthesis Variability: Salt stoichiometry (mono- vs. dihydrochloride) and solvent systems ( vs. 3) significantly impact yield and purity, necessitating process optimization .
Regulatory Considerations : CAS numbers and IUPAC names (e.g., ) are critical for regulatory compliance and database searches .
Biological Activity
2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of both chlorine and methyl groups, enhance its biological activity and binding affinity to specific molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can inhibit specific biological pathways, leading to its observed antimicrobial and anticancer effects. Ongoing research aims to elucidate the precise mechanisms involved in these interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, with findings indicating varying degrees of effectiveness.
Antibacterial Activity
A study reported that the compound displayed notable antibacterial activity, particularly against Bacillus cereus and Salmonella Typhimurium, with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL. In contrast, Escherichia coli showed more resistance, requiring higher concentrations for effective inhibition .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Salmonella Typhimurium | 0.70 | 0.94 |
| Escherichia coli | 0.47 | 0.94 |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains such as Trichophyton viride and Aspergillus niger. The MIC values for these fungi were reported at 0.11 mg/mL, indicating strong efficacy compared to standard antifungal agents like bifonazole and ketoconazole .
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Leukemia Cells : A study assessed the cytotoxic effects of thiazole derivatives on human K562 leukemia cells, revealing that certain derivatives exhibited significant anti-proliferative effects with IC50 values as low as 0.06 µM .
- Solid Tumors : Another investigation focused on a range of thiazole compounds against solid tumors, demonstrating promising results in inhibiting growth in cell lines such as HT29 (colon cancer) and MCF7 (breast cancer), with IC50 values reflecting substantial potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring significantly affect biological activity. The presence of electron-donating groups like methyl at specific positions enhances binding affinity and biological efficacy .
Q & A
Q. What are the established synthetic routes for 2-(5-Chloro-4-methylthiazol-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves thiazole ring formation followed by functionalization. For example:
- Step 1 : React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C to form intermediates (e.g., N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides) .
- Step 2 : Purify via recrystallization (ethanol-DMF mixtures). Yields depend on solvent polarity and stoichiometry.
- Optimization : Adjust reaction time (e.g., 30 minutes at 23°C, 1 hour at 50°C) and use dehydrating agents (e.g., phosphorus oxychloride in 1,2-dichloroethane) to enhance chloromethylation efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm thiazole ring protons (δ 6.8–7.5 ppm) and methyl/chloro substituents.
- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities; retention times correlate with hydrophobicity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 201.12 for CHClNS) .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.03) validates bond angles and crystallographic purity .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep under inert gas (N/Ar) at –20°C in amber glass vials to prevent hydrolysis of the chloromethyl group .
- Decomposition Risks : Avoid exposure to moisture or basic conditions, which may degrade the hydrochloride salt into freebase forms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields when using different solvent systems?
- Methodological Answer :
- Data Analysis : Compare yields from polar aprotic (e.g., dioxane) vs. non-polar (e.g., 1,2-dichloroethane) solvents. For example:
| Solvent System | Reaction Time | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dioxane/TEA | 2 hours | 65–70 | >95 | |
| 1,2-Dichloroethane/POCl | 1.5 hours | 80–85 | >98 |
- Root Cause : Polar solvents stabilize intermediates but slow chlorination; non-polar solvents accelerate reactions but require strict anhydrous conditions.
Q. What strategies are recommended for elucidating the crystal structure and confirming stereochemical purity?
- Methodological Answer :
- Crystallization : Grow crystals via slow vapor diffusion (e.g., ethanol/water) to obtain diffraction-quality specimens.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refinement with SHELXL achieves mean C–C bond accuracy < 0.003 Å .
- Contingency : If twinning occurs, apply the TWINABS correction or use alternative space groups (e.g., P2/c vs. P-1) .
Q. How can mechanistic studies clarify side reactions during alkylation of the thiazole core?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled chloroacetyl chloride to track unexpected byproducts via C NMR.
- Kinetic Profiling : Monitor reaction progress via in-situ IR (C=O stretch at 1700 cm) to identify intermediates .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for competing pathways (e.g., SN1 vs. SN2 mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
